2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicine. In
Mechanism of Action
The mechanism of action of 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in animal models. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide in lab experiments is its potential as an anti-inflammatory agent. This compound can be used to study the mechanisms of inflammation and test the efficacy of anti-inflammatory drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for research on 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide. One area of research could focus on improving the solubility of this compound in water, which would make it easier to administer in animal models. Another area of research could focus on the potential use of this compound as an antioxidant agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-1,2-oxazol-5-amine with 2-(3-bromopropylthio)ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound.
Scientific Research Applications
2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Properties
IUPAC Name |
2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-6-4-10(15-12-6)11-9(14)5-16-8(3)7(2)13/h4,7-8,13H,5H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUYDAXHGUPCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC(C)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.